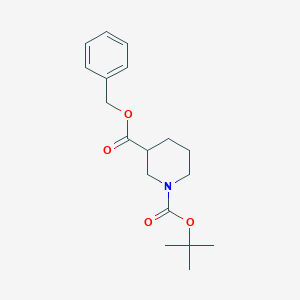

Benzyl 1-Boc-piperidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-O-benzyl 1-O-tert-butyl piperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-7-10-15(12-19)16(20)22-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDSVOCCBYCHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl 1-Boc-piperidine-3-carboxylate CAS number

An In-Depth Technical Guide to Benzyl 1-Boc-piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound (CAS No. 139985-95-8) is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1][2] Its unique trifunctional architecture, featuring a Boc-protected amine, a benzyl ester, and a chiral center at the C3 position, offers a versatile platform for constructing complex molecular scaffolds. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on the underlying chemical principles and practical experimental insights. We will explore its role as a key intermediate in the development of novel therapeutics, detailing robust protocols for its synthesis and subsequent chemical manipulation. This document is intended to serve as a practical resource for scientists engaged in drug discovery and process development, enabling the efficient and strategic utilization of this valuable synthetic intermediate.

Introduction: A Scaffold of Significance

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4] Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, allowing for precise spatial orientation of substituents to maximize interactions with biological targets. The N-benzyl piperidine motif, in particular, is frequently used to introduce crucial cation-π interactions and to fine-tune physicochemical properties.[4]

This compound capitalizes on this scaffold by incorporating two critical functional groups that grant chemists exquisite control over synthetic strategy:

-

The N-Boc Group (tert-butyloxycarbonyl): This protecting group deactivates the piperidine nitrogen, preventing its participation in undesired side reactions (e.g., N-alkylation) and directing reactivity to other parts of the molecule. Its stability under a wide range of conditions and its facile, orthogonal removal under acidic conditions make it an ideal choice for multi-step syntheses.

-

The Benzyl Ester: This group serves a dual purpose. It acts as a stable protecting group for the carboxylic acid, which can be removed under mild hydrogenolysis conditions that are orthogonal to the acid-labile Boc group. Furthermore, the benzyl moiety itself can be a key pharmacophoric element, engaging in hydrophobic and π-stacking interactions within a receptor's binding pocket.[5]

This strategic combination makes the title compound an invaluable starting material for creating libraries of substituted piperidine derivatives for structure-activity relationship (SAR) studies, particularly in the development of analgesics, anti-inflammatory agents, and therapeutics for neurological disorders.[6]

Physicochemical Properties & Characterization

Accurate characterization is the bedrock of reproducible chemical synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 139985-95-8 | [1][2] |

| Molecular Formula | C₁₈H₂₅NO₄ | [2][7] |

| Molecular Weight | 319.40 g/mol | [2][7] |

| IUPAC Name | 1-tert-butyl 3-benzyl piperidine-1,3-dicarboxylate | N/A |

| Synonyms | 3-benzyl-tert-butyl piperidine-1,3-dicarboxylate | [2][7] |

| Appearance | Typically a colorless oil or low-melting solid | N/A |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF) | [8] |

| Storage | Store at 4°C for long-term stability | [7] |

Spectroscopic Data Interpretation

While specific spectra should be acquired for each batch, typical ¹H NMR and ¹³C NMR spectral data provide confirmation of the structure. Key expected signals include:

-

¹H NMR: Resonances for the tert-butyl protons (~1.4 ppm), the piperidine ring protons (a complex multiplet pattern from ~1.5-4.0 ppm), the benzylic methylene protons (~5.1 ppm), and the aromatic protons of the benzyl group (~7.3 ppm).

-

¹³C NMR: Signals corresponding to the quaternary and methyl carbons of the Boc group, the carbons of the piperidine ring, the benzylic carbon, the ester carbonyl, and the aromatic carbons.

-

Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 320.4.

Synthesis & Mechanism

The most direct and common synthesis of this compound involves the benzylation of the corresponding carboxylic acid, (S)-1-Boc-piperidine-3-carboxylic acid. This approach is favored for its high efficiency and use of readily available starting materials.

Caption: General workflow for the synthesis of the title compound.

Mechanistic Rationale

The core of the synthesis is a classic Sₙ2 reaction. The causality behind the choice of reagents is critical for success:

-

Base Selection: A mild to moderate base, such as sodium bicarbonate (NaHCO₃) or cesium carbonate (Cs₂CO₃), is used to deprotonate the carboxylic acid, forming the carboxylate anion. This anion is the active nucleophile. A strong base is unnecessary and could promote side reactions. Cesium carbonate is often preferred as the resulting cesium carboxylate is highly dissociated and more nucleophilic in organic solvents, often leading to faster reaction times and higher yields.

-

Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation (e.g., Na⁺, Cs⁺) while leaving the carboxylate anion relatively "bare" and highly reactive. They are also able to dissolve both the polar carboxylate salt and the less polar benzyl bromide.

-

Electrophile: Benzyl bromide is an excellent electrophile for this Sₙ2 reaction due to the bromine being a good leaving group and the benzylic carbon being susceptible to nucleophilic attack.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound lies in its capacity for controlled, sequential deprotection and functionalization. This allows it to serve as a versatile scaffold for building molecular complexity.

Caption: Synthetic utility via orthogonal deprotection pathways.

-

Path A (Boc Removal): Treatment with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane selectively cleaves the Boc group, exposing the secondary amine. This free amine can then undergo a vast array of reactions, including N-alkylation, N-acylation, reductive amination, or arylation, to introduce diversity at the N1 position.

-

Path B (Benzyl Removal): Catalytic hydrogenolysis (e.g., H₂ gas over a palladium-on-carbon catalyst) cleanly removes the benzyl group, revealing the carboxylic acid. This acid is a handle for amide bond formation, coupling with various amines to build another vector of diversity.

This orthogonal strategy is a cornerstone of modern library synthesis for drug discovery, allowing for the rapid generation of analogues to probe the chemical space around the piperidine core.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always first consult relevant safety data sheets and perform a risk assessment.[9][10]

Protocol: Synthesis of this compound

-

Setup: To a round-bottom flask charged with a magnetic stir bar, add (S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

-

Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution. Stir the resulting suspension at room temperature for 20 minutes.

-

Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to 50-60°C and monitor by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 4-6 hours).

-

Workup: Cool the mixture to room temperature. Pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

Protocol: Boc Group Deprotection

-

Setup: Dissolve the this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

-

Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA, 10 eq) dropwise.

-

Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Isolation: The resulting TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.

Safety, Handling, and Storage

As a professional in a laboratory setting, adherence to safety protocols is paramount.

-

Handling: Handle the compound in a well-ventilated area, preferably a chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and avoid breathing dust or vapors.[9][11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][11] For long-term storage, refrigeration at 2-8°C is recommended to ensure stability.

-

Reagents: Be particularly cautious when handling reagents used in its synthesis. Benzyl bromide is a lachrymator and should be handled with extreme care in a fume hood. Strong acids like TFA are corrosive.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its robust and well-defined structure, combined with orthogonally protected functional groups, provides an efficient and versatile entry point into a vast chemical space of piperidine-based compounds. For researchers in drug discovery, mastering the synthesis and manipulation of this scaffold is a key step toward the rational design of next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

References

- 1. 139985-95-8|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemscene.com [chemscene.com]

- 8. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 9. fishersci.es [fishersci.es]

- 10. fishersci.com [fishersci.com]

- 11. gustavus.edu [gustavus.edu]

Benzyl 1-Boc-piperidine-3-carboxylate molecular weight

An In-depth Technical Guide: Benzyl 1-Boc-piperidine-3-carboxylate

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key bifunctional building block in modern medicinal chemistry and organic synthesis. We will delve into its core physicochemical properties, outline a detailed synthetic protocol and characterization strategy, and explore its strategic application in drug discovery, focusing on the principle of orthogonal deprotection. This document is intended for researchers, scientists, and drug development professionals who utilize complex heterocyclic scaffolds in the design and synthesis of novel therapeutic agents.

Introduction to a Versatile Heterocyclic Scaffold

This compound (CAS No: 139985-95-8) is a synthetically valuable derivative of piperidine.[1][2] Its structure is distinguished by a piperidine core functionalized with two distinct and orthogonally stable protecting groups: a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen and a benzyl ester at the C-3 carboxylate position.

This dual-protection strategy is the cornerstone of its utility. The Boc group provides robust protection for the secondary amine under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation processes, yet it can be selectively removed under acidic conditions.[3] Conversely, the benzyl ester is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation. This orthogonality allows for the selective deprotection and subsequent functionalization at either the nitrogen or the carboxylic acid position, making it an indispensable intermediate for constructing complex molecular architectures and libraries of compounds for drug discovery programs.[4][5] The piperidine motif itself is a privileged structure found in numerous approved drugs, and its N-benzyl derivatives are frequently used to modulate physicochemical properties and engage in crucial cation-π interactions with biological targets.[6][7][8]

Physicochemical and Computational Properties

A precise understanding of a compound's properties is fundamental to its application. The key physicochemical and computationally derived properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₅NO₄ | [1][2] |

| Molecular Weight | 319.40 g/mol | [1][2] |

| CAS Number | 139985-95-8 | [1][2] |

| MDL Number | MFCD11975554 | [1][2] |

| Appearance | Colorless to White to Yellow Solid or Liquid | [9] |

| Purity Standard | ≥95% | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [1][9] |

| Topological Polar Surface Area (TPSA) | 55.84 Ų | [2] |

| LogP (calculated) | 3.3769 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 3 | [2] |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OCC2=CC=CC=C2 | [2] |

Synthesis and Purification Strategy

The synthesis of this compound is a multi-step process that hinges on the sequential protection of the piperidine-3-carboxylic acid starting material. The logic is to first protect the more reactive secondary amine, followed by the esterification of the carboxylic acid.

Synthetic Workflow Overview

The overall synthetic transformation involves two key steps:

-

N-Boc Protection: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This is a standard and high-yielding reaction that renders the amine unreactive in subsequent steps.

-

O-Benzylation: The carboxylic acid of the N-Boc protected intermediate is esterified using benzyl bromide in the presence of a base.

Caption: A typical two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-piperidine-3-carboxylic acid

-

To a stirred solution of piperidine-3-carboxylic acid (1 eq.) in a 1:1 mixture of Tetrahydrofuran (THF) and water, add sodium bicarbonate (NaHCO₃, 2.5 eq.).

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in THF dropwise over 30 minutes.

-

Causality: The basic aqueous environment deprotonates the carboxylic acid and ensures the amine is a free nucleophile, ready to attack the Boc anhydride. The Boc₂O is the source of the electrophilic Boc group.

-

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the mixture in vacuo to remove the THF.

-

Cool the remaining aqueous solution to 0°C and acidify to pH ~3 with 1M KHSO₄.

-

Extract the product with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude N-Boc protected intermediate, which can often be used without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 1-Boc-piperidine-3-carboxylic acid (1 eq.) in N,N-Dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.

-

Add benzyl bromide (1.2 eq.) dropwise.

-

Causality: K₂CO₃ acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt. This anionic nucleophile then displaces the bromide from benzyl bromide in an Sₙ2 reaction to form the benzyl ester.

-

-

Stir the reaction at room temperature for 12-16 hours. Monitor progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification

The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure compound.

Structural Characterization

To ensure the identity and purity of the synthesized product, a suite of analytical techniques is employed. The expected data from these analyses serve as a self-validating system for the protocol.

-

¹H NMR (CDCl₃, 400 MHz): The spectrum should confirm the presence of all key structural motifs. Expected signals include a singlet around δ 1.47 ppm (9H) for the tert-butyl protons of the Boc group, a multiplet in the aromatic region δ 7.30-7.40 ppm (5H) for the benzyl ring protons, a singlet around δ 5.15 ppm (2H) for the benzylic CH₂ protons, and a series of multiplets between δ 1.5-4.2 ppm for the diastereotopic protons of the piperidine ring.

-

¹³C NMR (CDCl₃, 101 MHz): Key signals are expected around δ 173 ppm (ester carbonyl), δ 155 ppm (carbamate carbonyl), δ 136 ppm (quaternary aromatic carbon), δ 128 ppm (aromatic CHs), δ 80 ppm (quaternary carbon of Boc group), δ 66 ppm (benzylic CH₂), and within the δ 25-50 ppm range for the piperidine and methyl carbons.

-

Mass Spectrometry (ESI+): The analysis should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 320.4.

-

HPLC: Used to determine the purity of the final product, which should typically be ≥95%.

Strategic Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile scaffold for building molecular complexity through selective deprotection.

Caption: Orthogonal deprotection pathways for selective synthesis.

N-Deprotection for Amine Functionalization

The Boc group can be cleanly removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[3] This reaction is typically fast and occurs at room temperature, yielding the benzyl ester of piperidine-3-carboxylic acid as a salt. The liberated secondary amine is a key nucleophilic handle for a variety of subsequent reactions, including:

-

Reductive amination

-

N-alkylation and N-arylation (e.g., Buchwald-Hartwig coupling)

-

Acylation to form amides and sulfonamides

O-Deprotection for Carboxylic Acid Functionalization

The benzyl ester is selectively cleaved via catalytic hydrogenation, most commonly using palladium on carbon (Pd/C) as a catalyst under an atmosphere of hydrogen gas (H₂).[3] This deprotection is highly efficient and proceeds under neutral conditions, leaving the acid-labile Boc group intact. The resulting free carboxylic acid (1-Boc-piperidine-3-carboxylic acid) is a versatile electrophilic handle for reactions such as:

-

Amide bond formation with various amines using standard coupling reagents (e.g., EDC, HATU).

-

Esterification with other alcohols.

-

Reduction to the corresponding primary alcohol.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, reliable synthetic route, and, most importantly, its capacity for orthogonal deprotection make it an exceptionally powerful and flexible building block. By enabling the controlled, stepwise elaboration of the piperidine core at two distinct positions, it facilitates the efficient synthesis of complex, three-dimensional molecules essential for the discovery and development of next-generation therapeutics.

References

- BLD Pharm.

- Smolecule. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2.

- ChemScene.

- Sigma-Aldrich. Benzyl 3-(hydroxymethyl)

- Chem-Impex. (S)-Boc-3-benzyl-piperidine-3-carboxylic acid·DCHA.

- National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Royal Society of Chemistry.

- PubMed. N-Benzyl piperidine Fragment in Drug Discovery.

- ChemicalBook.

- Google Patents. Method for synthesizing 1-BOC-3-piperidone.

- Chemical Synthesis.

Sources

- 1. 139985-95-8|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 39945-51-2 [sigmaaldrich.com]

Introduction: The Significance of Benzyl 1-Boc-piperidine-3-carboxylate in Medicinal Chemistry

An In-Depth Technical Guide to the Structure Elucidation of Benzyl 1-Boc-piperidine-3-carboxylate

This guide provides a detailed technical overview for the structural elucidation of this compound, a key building block in contemporary drug discovery and development. Targeted at researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes fundamental principles with practical, field-proven insights into the spectroscopic analysis of this important heterocyclic compound.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation make it an ideal framework for interacting with biological targets. The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a stable yet readily cleavable handle, essential for multi-step synthetic campaigns.[3]

This compound, with its CAS number 139985-95-8, molecular formula C₁₈H₂₅NO₄, and molecular weight of 319.40 g/mol , is a versatile intermediate. It combines the features of the N-Boc protected piperidine core with a benzyl ester at the 3-position. This substitution pattern is of particular interest in the synthesis of compounds targeting a range of receptors and enzymes. The benzyl group, beyond its role as a protecting group for the carboxylic acid, can also engage in crucial π-π and cation-π interactions within protein binding pockets.

A thorough and unambiguous structural confirmation of this molecule is paramount to ensure the integrity of downstream synthetic steps and the ultimate biological activity of the final compounds. This guide outlines the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve a comprehensive structural elucidation.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.

Caption: Atom numbering for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. For a comprehensive analysis, both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, are indispensable.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is unlikely to interact with the analyte and its residual peak is easily identifiable.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are generally sufficient.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Expected ¹H NMR Data (Predicted, based on analogous structures)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~7.35 | multiplet | 5H | Phenyl-H | Aromatic protons of the benzyl group typically resonate in this region. |

| ~5.15 | singlet | 2H | C10-H₂ (CH₂-Ph) | The benzylic protons are deshielded by the adjacent oxygen and phenyl ring, appearing as a characteristic singlet. |

| ~3.0-4.2 | multiplet | 2H | C2-H₂, C6-H₂ (axial/equatorial) | These protons adjacent to the nitrogen are deshielded. The Boc group's presence often leads to broad or complex signals due to restricted rotation around the N-C(O) bond. |

| ~2.8 | multiplet | 1H | C3-H | This proton is deshielded by the adjacent carboxylate group. |

| ~1.4-2.2 | multiplet | 4H | C4-H₂, C5-H₂ | These are the methylene protons of the piperidine ring, typically appearing as complex multiplets. |

| 1.45 | singlet | 9H | C8-(CH₃)₃ | The nine equivalent protons of the tert-butyl group give a sharp singlet, a hallmark of the Boc protecting group. |

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (Predicted, based on analogous structures)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~173 | C9 (C=O, ester) | The ester carbonyl carbon is highly deshielded. |

| ~155 | C7 (C=O, carbamate) | The carbamate carbonyl carbon of the Boc group appears at a characteristic downfield shift. |

| ~136 | Phenyl C (quaternary) | The ipso-carbon of the benzyl group. |

| ~128 | Phenyl CH | Aromatic carbons of the benzyl group. |

| ~80 | C8 (C(CH₃)₃) | The quaternary carbon of the tert-butyl group. |

| ~67 | C10 (CH₂-Ph) | The benzylic carbon is deshielded by the adjacent oxygen and phenyl ring. |

| ~40-45 | C2, C6 | Carbons adjacent to the nitrogen are deshielded. Due to the conformational rigidity imposed by the Boc group, two distinct signals may be observed. |

| ~41 | C3 | The carbon bearing the carboxylate group. |

| ~28.4 | C8-(CH₃)₃ | The methyl carbons of the tert-butyl group. |

| ~20-30 | C4, C5 | The remaining piperidine ring carbons. |

2D NMR Spectroscopy: Establishing Connectivity

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be crucial for tracing the connectivity within the piperidine ring, for instance, showing the correlation between C3-H and the protons on C2 and C4.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

II. Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain an accurate mass measurement, which can be used to confirm the molecular formula.

Expected Mass Spectrum Data

-

Molecular Ion: The expected exact mass of this compound (C₁₈H₂₅NO₄) is 319.1783. In positive ion ESI-MS, the primary peak observed should be the protonated molecule [M+H]⁺ at m/z 320.1856. An adduct with sodium [M+Na]⁺ at m/z 342.1675 may also be observed.

-

Key Fragmentation Pathways: While ESI is a soft technique, some in-source fragmentation or MS/MS experiments can provide valuable structural information. Key expected losses include:

-

Loss of the Boc group (100 Da): A fragment corresponding to the loss of C₅H₈O₂ would result in a peak at m/z 220. This represents the benzyl piperidine-3-carboxylate cation.

-

Loss of the tert-butyl group (57 Da): A fragment at m/z 263, corresponding to the loss of the C₄H₉ radical.

-

Loss of the benzyl group (91 Da): A fragment corresponding to the loss of the C₇H₇ radical, leading to a peak at m/z 228.

-

Formation of the tropylium ion (m/z 91): A common and often abundant fragment from benzyl-containing compounds.

-

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

III. Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2975, 2870 | C-H (alkane) | Stretching |

| ~1740 | C=O (ester) | Stretching |

| ~1690 | C=O (carbamate) | Stretching |

| ~1450, 1500 | C=C (aromatic) | Stretching |

| ~1250, 1160 | C-O | Stretching |

| ~700-750 | C-H (aromatic) | Out-of-plane bending |

The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, confirming the presence of both the ester and the Boc-carbamate functional groups.

Integrated Structure Elucidation Workflow

A robust structural confirmation is achieved by integrating the data from all three spectroscopic techniques.

Caption: Integrated workflow for structure elucidation.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound is a systematic process where each analytical technique provides a unique and complementary piece of the puzzle. The ¹H and ¹³C NMR spectra, supported by 2D experiments, define the precise connectivity of the carbon-hydrogen framework. High-resolution mass spectrometry confirms the elemental composition and provides corroborating structural evidence through predictable fragmentation patterns. Finally, infrared spectroscopy offers a rapid confirmation of the key functional groups. When the data from these orthogonal techniques are in complete agreement, a high degree of confidence in the assigned structure is achieved, ensuring the quality and reliability of this critical synthetic intermediate for its applications in drug discovery and development.

References

-

Macmillan Group, Princeton University. Supplementary Information. Accessed January 3, 2026. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 228749, Benzyl piperidine-1-carboxylate. Accessed January 3, 2026. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 545809, 1-BOC-3-Aminopiperidine. Accessed January 3, 2026. [Link]

-

Štefane, B., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3803. [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7995-8004. [Link]

-

Wessig, P., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 355(4), 2100412. [Link]

-

Royal Society of Chemistry. Supplementary Material for a publication. Accessed January 3, 2026. [Link]

-

U.S. National Library of Medicine. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Accessed January 3, 2026. [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Accessed January 3, 2026. [Link]

-

Arkat USA, Inc. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Accessed January 3, 2026. [Link]

-

UCL Discovery. RESEARCH ARTICLE - RSC Medicinal Chemistry. Accessed January 3, 2026. [Link]

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Accessed January 3, 2026.

-

ResearchGate. GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Accessed January 3, 2026. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 29922274, (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. Accessed January 3, 2026. [Link]

-

ResearchGate. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Accessed January 3, 2026. [Link]

-

ResearchGate. Preparation and reactivity of 1-benzyl-2,4-piperidinbdione-3-carboxylic acid derivatives. Accessed January 3, 2026. [Link]

-

Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 85231, 1-Benzyl-3-carboxypyridinium. Accessed January 3, 2026. [Link]

-

NIST. Nicotinic acid benzyl ester. Accessed January 3, 2026. [Link]

-

ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Accessed January 3, 2026. [Link]

-

Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116520. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Benzyl 1-Boc-piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 1-Boc-piperidine-3-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structure, incorporating a piperidine core, a tert-butyloxycarbonyl (Boc) protecting group, and a benzyl ester, provides a versatile scaffold for creating a diverse range of molecules with potential therapeutic applications. The Boc group offers temporary protection of the piperidine nitrogen, enabling selective reactions at other positions, while the benzyl ester protects the carboxylic acid functionality. Understanding the physicochemical properties of this intermediate, particularly its solubility and stability, is paramount for its effective handling, reaction optimization, storage, and the overall success of multi-step synthetic campaigns in drug discovery and development.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It offers insights into its behavior in various solvent systems and under different environmental stressors, backed by mechanistic explanations and detailed experimental protocols for in-house assessment.

Part 1: Solubility Profile

The solubility of an intermediate is a critical parameter that influences its purification, reaction kinetics, and formulation. The molecular structure of this compound, with its blend of polar and non-polar moieties, dictates its solubility in different solvents.

Theoretical Solubility Assessment

The presence of the bulky and hydrophobic benzyl and tert-butyloxycarbonyl (Boc) groups significantly influences the solubility profile of this compound. While the parent piperidine ring exhibits high solubility in water due to hydrogen bonding with the nitrogen atom, the large non-polar surface area introduced by the protecting groups drastically reduces its aqueous solubility.[1][2] Conversely, these hydrophobic characteristics suggest good solubility in a range of common organic solvents.

Based on the structure and data from analogous compounds like N-Boc-piperazine, which is soluble in organic solvents such as dichloromethane and methanol but less soluble in water, a similar trend can be predicted for this compound.[1]

Predicted Solubility in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | These solvents can effectively solvate the entire molecule, including the polar ester and carbamate groups, as well as the non-polar benzyl and Boc moieties. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvents for non-polar and moderately polar organic compounds. The hydrophobic nature of the benzyl and Boc groups favors dissolution. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate to High | The alkyl chains of the alcohols can interact with the non-polar parts of the molecule, while the hydroxyl group can interact with the ester and carbamate functionalities. Solubility is expected to decrease with increasing alcohol chain length. |

| Non-Polar | Hexanes, Toluene | Low to Moderate | While the benzyl and Boc groups have affinity for these solvents, the polarity of the ester and carbamate groups will limit overall solubility. |

| Aqueous | Water, Buffers | Very Low | The dominance of the large hydrophobic groups prevents effective hydration of the molecule, leading to poor solubility in water.[3] |

Experimental Protocol for Solubility Determination

A quantitative understanding of solubility is best achieved through experimental measurement. The following protocol outlines a standard shake-flask method for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Water)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting peak area against concentration.

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the test solvent, typically expressed in mg/mL or mol/L.

-

Part 2: Stability Profile

The stability of this compound is a critical consideration for its synthesis, purification, and long-term storage. Degradation can lead to the formation of impurities, reducing the yield and purity of subsequent synthetic steps. The primary points of instability in the molecule are the acid-labile N-Boc group and the benzyl ester, which is susceptible to hydrolysis under both acidic and basic conditions.

Key Degradation Pathways

1. Acid-Catalyzed Deprotection of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions, but its deliberate removal is typically achieved under acidic conditions.[4] Inadvertent exposure to acidic environments during workup, purification (e.g., HPLC with TFA in the mobile phase), or storage can lead to premature deprotection.[5][6]

Mechanism: The reaction is initiated by protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield the free piperidine amine.[5]

The generated tert-butyl cation is a reactive electrophile that can potentially alkylate other nucleophilic sites on the molecule or in the reaction mixture, leading to byproducts. The use of "scavengers" like triisopropylsilane (TIS) or water can help to trap this cation and minimize side reactions.[5]

2. Hydrolysis of the Benzyl Ester

The benzyl ester functionality can be cleaved under both acidic and basic conditions to yield the corresponding carboxylic acid.

-

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and is an equilibrium process.[7] It is typically slower than the deprotection of the Boc group. The mechanism involves protonation of the ester carbonyl, making it more electrophilic for nucleophilic attack by water.[8] Using a large excess of water can drive the equilibrium towards the carboxylic acid product.

-

Base-Catalyzed Hydrolysis (Saponification): This is generally a more efficient method for ester cleavage as it is an irreversible process.[7][9] The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form a carboxylate salt and benzyl alcohol. The formation of the resonance-stabilized carboxylate anion drives the reaction to completion.[7]

3. Thermal and Photolytic Degradation

While the N-Boc and benzyl ester groups are the primary sites of instability, prolonged exposure to high temperatures or UV light can also lead to degradation.

-

Thermal Degradation: At elevated temperatures, thermolysis of benzyl esters can occur through free-radical mechanisms, potentially leading to decarboxylation and the formation of various degradation products such as toluene and bibenzyl.[10][11] While significant degradation is unlikely under typical storage conditions (room temperature or refrigerated), this can be a concern during high-temperature reactions or distillations.

-

Photodegradation: Although specific data for this molecule is limited, compounds with aromatic rings and carbonyl groups can be susceptible to degradation upon exposure to UV light. It is generally good practice to store the compound protected from light to minimize the risk of photolytic decomposition.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation (or stress testing) is a crucial component of drug development and is used to identify likely degradation products and establish the intrinsic stability of a molecule.[12] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[12][13] The typical goal is to achieve 5-20% degradation to ensure that analytical methods are capable of detecting and resolving impurities.[14]

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Suitable solvent (e.g., Acetonitrile or Methanol)

-

HPLC or LC-MS system

-

pH meter

-

Oven, Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at an elevated temperature (e.g., 60 °C) and monitor over time (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature or slightly elevated temperature and monitor over time.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, and monitor over time.

-

Thermal Degradation: Store a solid sample and a solution of the compound in an oven at a high temperature (e.g., 80 °C) and analyze at set time points.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Sample Analysis:

-

At each time point, withdraw a sample. For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Dilute the samples to an appropriate concentration.

-

Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. An LC-MS method is highly recommended for the identification of degradation products by comparing their mass-to-charge ratios with potential structures.[15]

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Identify and characterize any significant degradation products.

-

Elucidate the probable degradation pathways.

-

Part 3: Analytical Methodologies

A robust analytical method is essential for monitoring the purity of this compound, quantifying its solubility, and assessing its stability. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique.[16][17]

Recommended HPLC Method Parameters

The following parameters provide a good starting point for developing a stability-indicating HPLC method. Optimization will be necessary based on the specific instrument and column used.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid) | A gradient elution, starting with a higher percentage of water and increasing the acetonitrile concentration, will likely be needed to elute the parent compound and resolve polar and non-polar degradation products. The acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection Wavelength | ~220 nm or ~254 nm | The benzyl and carbamate groups provide UV absorbance. A UV scan of the compound should be performed to determine the optimal wavelength. |

| Column Temperature | 30-35 °C | Provides reproducible retention times. |

| Injection Volume | 10-20 µL | Standard injection volume. |

Method Validation

Once developed, the analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation samples are used to demonstrate specificity.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

A thorough understanding of the solubility and stability of this compound is essential for its effective use in pharmaceutical research and development. Its solubility is predicted to be high in common polar aprotic and chlorinated organic solvents and low in aqueous media, a profile that can be quantitatively confirmed using the outlined experimental protocol. The compound's stability is primarily challenged by acidic conditions, which can cleave the N-Boc group, and by both acidic and basic conditions that can hydrolyze the benzyl ester. By understanding these degradation pathways and employing systematic forced degradation studies, researchers can develop appropriate handling, storage, and reaction conditions to ensure the integrity of this valuable synthetic intermediate. The use of a validated stability-indicating HPLC method is critical for monitoring purity and assessing stability throughout the lifecycle of the compound.

References

-

Aly, M. M., Badr, M. Z. A., Fahmy, A. M., & Mahgoub, S. A. (1983). Molecular rearrangements. Part XX. Thermolysis of carboxylic acid esters. Canadian Journal of Chemistry, 61(7), 1532-1537. [Link]

-

Aly, M. M., Badr, M. Z. A., Fahmy, A. M., & Mahgoub, S. A. (1983). Molecular rearrangements. Part XX. Thermolysis of carboxylic acid esters. ResearchGate. [Link]

-

George, S., & G, S. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Pharma Quality. (2025). Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections. Pharma Quality. [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. [Link]

-

Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

-

Stengler, J., Schlosser, F., & Gschwander, S. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(23), 5482. [Link]

-

Pearson. (n.d.). Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate?. Pearson. [Link]

-

Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]

-

Solubility of Things. (n.d.). Piperidine. Solubility of Things. [Link]

-

Vargas-Porras, D., Castillo, R., & Reyes-Reyes, M. V. (2009). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 7(15), 3133-3138. [Link]

-

Petalheadexim. (n.d.). N-Boc Piperazine (1-Boc-piperazine). Petalheadexim. [Link]

-

Mondal, S., & Guin, J. (2021). Photocatalytic C−H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group. ResearchGate. [Link]

-

Kumar, N., Sangeetha, D., & Reddy, P. S. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of pharmaceutical and biomedical analysis, 98, 139-150. [Link]

-

ResearchGate. (n.d.). Boc deprotection conditions tested. ResearchGate. [Link]

-

Proietti, N., & Salaris, M. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6299. [Link]

-

Wang, Z., & Zhang, Y. (2018). Investigation of Thermal Properties of Carboxylates with Various Structures. Journal of Undergraduate Chemical Research, 17(2), 24-28. [Link]

-

YouTube. (2019, January 15). mechanism of ester hydrolysis. [Link]

-

Sharma, G. V. M., Reddy, V. G., & Krishna, P. R. (2004). Boiling water-catalyzed neutral and selective N-Boc deprotection. Tetrahedron Letters, 45(41), 7583-7585. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Organic Chemistry Portal. [Link]

-

Nartey, E., & Amartey, P. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23924-23929. [Link]

-

Aouf, C., Le, G. T., & Gaibe, J. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

-

Peng, Q. (2021, January 15). Why my BOC-protected compounds got deprotected during evaporation? ResearchGate. [Link]

-

Li, Y., Zhang, Y., & Zhang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of chromatographic science, 59(7), 633-639. [Link]

-

Li, Y., Zhang, Y., & Zhang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

Tanabe, K., & Saïto, T. (1962). The mechanism of the hydrolysis of benzyl chloride. Journal of the Research Institute for Catalysis, Hokkaido University, 10(2), 234-241. [Link]

-

ResearchGate. (n.d.). Heterocycle N-Boc deprotection scope. ResearchGate. [Link]

-

Ravelli, D., & Protti, S. (2018). Photocatalytic transformation of aliphatic heterocycles and electron-poor alkenes into functionalized heteroarenes. Green Chemistry, 20(1), 80-84. [Link]

-

Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Clemson University. [Link]

-

Jalalpure, S., Patil, M., & G, S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s483-s492. [Link]

-

Maleczka, R. E., & Smith, M. R. (2007). Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles. MSU Chemistry. [Link]

-

ResearchGate. (n.d.). Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. ResearchGate. [Link]

-

Stead, D., O'Brien, P., & Campos, K. R. (2013). Asymmetric lithiation trapping of N-Boc heterocycles at temperatures above -78 °C. Organic letters, 15(21), 5424-5427. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl Alcohol. PubChem. [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]

-

Scribd. (n.d.). Aldehydes, Ketones, and Carboxylic Acids. Scribd. [Link]

-

ResearchGate. (n.d.). Effect of the composition of a solution on the enthalpies of solvation of piperidine in methanol-acetonitrile and dimethylsulfoxide-acetonitrile mixed solvents. ResearchGate. [Link]

-

ResearchGate. (n.d.). Solubility Determination and Preferential Solvation of Diphenoxylate in Aqueous Cosolvent Solutions of Ethanol, Acetonitrile, Methanol, and Isopropanol. ResearchGate. [Link]

-

ResearchGate. (2017, May 15). 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling. ResearchGate. [Link]

Sources

- 1. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. ijper.org [ijper.org]

An In-Depth Technical Guide to Benzyl 1-Boc-piperidine-3-carboxylate as a Chiral Building Block

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of approved pharmaceutical agents.[1][2][3] The introduction of chirality to this privileged structure significantly enhances its utility, allowing for precise three-dimensional interactions with biological targets, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive technical overview of Benzyl 1-Boc-piperidine-3-carboxylate, a versatile chiral building block. We will delve into its synthesis, chiral resolution, and key applications, supported by detailed experimental protocols and mechanistic insights. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this valuable synthetic intermediate.

The Strategic Importance of Chiral Piperidines in Drug Discovery

The six-membered nitrogenous heterocyclic ring of piperidine is a prevalent core in many active pharmaceuticals.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for drug design. The introduction of a chiral center transforms the piperidine ring into a powerful tool for modulating a molecule's interaction with chiral biological environments, such as enzyme active sites and receptor binding pockets.[1][4]

The strategic benefits of employing chiral piperidine scaffolds in drug design include:

-

Modulation of Physicochemical Properties: Chirality can influence properties like solubility and lipophilicity, which are critical for drug absorption and distribution.[1][2][3]

-

Enhanced Biological Activity and Selectivity: Enantiomers of a drug often exhibit different pharmacological activities. The use of a single, pure enantiomer can lead to a more potent and selective drug with fewer off-target effects.[1][2][3]

-

Improved Pharmacokinetic Profiles: The stereochemistry of a molecule can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3]

-

Reduced hERG Toxicity: In some cases, the introduction of a chiral piperidine scaffold has been shown to mitigate cardiac toxicity associated with the hERG potassium channel.[1][2][3]

This compound, with its protected nitrogen and ester functionality at a chiral center, serves as a highly versatile starting material for the synthesis of a wide array of complex, enantiomerically pure piperidine derivatives.

Synthesis and Chiral Resolution: Establishing Stereochemical Integrity

The synthesis of enantiomerically pure this compound can be approached through several strategic routes. The choice of method often depends on the desired scale, cost-effectiveness, and available starting materials.

Racemic Synthesis

A common starting point is the synthesis of the racemic mixture, which can then be resolved into its constituent enantiomers. A typical synthetic sequence involves the N-Boc protection of a suitable piperidine precursor followed by esterification.

Workflow for Racemic Synthesis

Caption: General workflow for the racemic synthesis.

Chiral Resolution

Once the racemic mixture is obtained, chiral resolution is a critical step to isolate the desired enantiomer. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely adopted and robust technique for this purpose.[5][6][]

Key Considerations for Chiral HPLC Resolution:

-

Chiral Stationary Phase (CSP) Selection: The choice of CSP is paramount for achieving baseline separation of the enantiomers. Polysaccharide-based columns are often effective for this class of compounds.

-

Mobile Phase Optimization: A systematic approach to optimizing the mobile phase composition (e.g., varying the ratio of hexane/isopropanol) is necessary to achieve optimal resolution and run time.

Asymmetric Synthesis

Alternatively, enantioselective synthetic routes can directly yield the desired enantiomer, bypassing the need for resolution. Rhodium-catalyzed asymmetric hydrogenation of a corresponding pyridine precursor is a powerful strategy for accessing enantioenriched piperidines.[8][9]

Conceptual Asymmetric Synthesis Pathway

Caption: Conceptual pathway for asymmetric synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations involved in the synthesis of this compound.

Protocol: N-Boc Protection of 3-Piperidinecarboxylic Acid

This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The Boc group is crucial for controlling the reactivity of the piperidine nitrogen in subsequent synthetic steps and can be readily removed under acidic conditions.[10]

Materials:

-

3-Piperidinecarboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 3-piperidinecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH (0.2 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-piperidine-3-carboxylic acid.

Protocol: Benzyl Esterification of 1-Boc-piperidine-3-carboxylic Acid

This protocol details the esterification of the carboxylic acid functionality with a benzyl group. This is a common strategy to protect the carboxylic acid or to introduce a handle for further transformations.

Materials:

-

1-Boc-piperidine-3-carboxylic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M).

-

Add potassium carbonate (1.5 eq) to the solution.

-

Add benzyl bromide (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol: Chiral HPLC Analysis for Enantiomeric Purity

This protocol outlines a general method for determining the enantiomeric excess (e.e.) of the synthesized this compound.

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 series or equivalent with a UV detector.

-

Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 220 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject 10 µL of the sample solution.

-

Record the chromatogram and identify the retention times of the two enantiomers.

-

Calculate the enantiomeric excess using the peak areas of the two enantiomers.

Applications in Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of numerous biologically active molecules. Its utility stems from the orthogonal protecting groups and the defined stereocenter, which allow for selective and stereocontrolled transformations.

Synthetic Utility Workflow

Caption: Key synthetic transformations of the building block.

This chiral building block has been instrumental in the synthesis of various therapeutic agents, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes and neurokinin receptor antagonists.

Quantitative Data Summary

| Parameter | Typical Value | Method of Determination |

| Chemical Formula | C₁₈H₂₅NO₄ | - |

| Molecular Weight | 319.40 g/mol | Mass Spectrometry |

| Appearance | Colorless to pale yellow oil | Visual Inspection |

| Purity | ≥95% | HPLC |

| Enantiomeric Excess | ≥98% | Chiral HPLC |

Conclusion

This compound is a powerful and versatile chiral building block in modern drug discovery. Its well-defined stereochemistry and orthogonal protecting groups provide a robust platform for the synthesis of complex and biologically active piperidine derivatives. The synthetic and analytical protocols detailed in this guide offer a practical framework for researchers to effectively incorporate this valuable intermediate into their drug development programs, ultimately contributing to the discovery of novel therapeutics.

References

-

Thieme. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. Available from: [Link]

-

ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

-

Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Available from: [Link]

-

Yakugaku Zasshi. (n.d.). Application of chiral building blocks to the synthesis of drugs. Available from: [Link]

-

ResearchGate. (n.d.). Enantioselective synthesis of piperidines by the diastereoselective hydrogenation of pyridines using the Evans auxiliary. Available from: [Link]

-

Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]

-

ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available from: [Link]

- Google Patents. (n.d.). Method for synthesizing 1-BOC-3-piperidone.

-

Molecules. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Available from: [Link]

-

Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Available from: [Link]

-

PubChem. (n.d.). Benzyl piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

ChemMedChem. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available from: [Link]

-

OUCI. (n.d.). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. Available from: [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of N-protected methyl-substituted methyl pipecolinates. Available from: [Link]

-

ResearchGate. (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Available from: [Link]

-

ACS Catalysis. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PubMed Central. Available from: [Link]

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Available from: [Link]

-

CORE. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available from: [Link]

-

Molecules. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Available from: [Link]

- Google Patents. (n.d.). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

- Google Patents. (n.d.). Synthesis method for N-Boc-3-piperidone.

-

PubChem. (n.d.). 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information. Available from: [Link]

-

Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]

-

ResearchGate. (n.d.). Recent Chiral Stationary Phase Developments and Applications in Preparative-Scale Sub/Supercritical Fluid- and Liquid Chromatography for Enantioseparations. Available from: [Link]

- Google Patents. (n.d.). Process for preparation of piperidine carboxylic acid.

-

ChemMedChem. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available from: [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Portico [access.portico.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

Starting materials for Benzyl 1-Boc-piperidine-3-carboxylate synthesis

An In-Depth Technical Guide to the Synthesis of Benzyl 1-Boc-piperidine-3-carboxylate: Core Starting Materials and Strategic Execution

Introduction: The Strategic Importance of a Versatile Building Block

This compound is a highly valued heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its rigid piperidine core, orthogonally protected at the nitrogen and carboxylate positions, offers synthetic chemists precise control for constructing complex molecular architectures. The tert-butoxycarbonyl (Boc) group provides robust protection under a wide range of conditions, yet it is readily cleaved with acid, while the benzyl ester allows for deprotection via catalytic hydrogenation. This dual-functionality makes it an indispensable intermediate in the synthesis of a wide array of biologically active compounds, including potent enzyme inhibitors and receptor modulators.

This guide provides a detailed exploration of the primary synthetic strategies for preparing this compound, focusing on the selection of starting materials and the underlying chemical principles that govern each route. We will dissect the most common and efficient pathways, offering field-proven insights into experimental design and execution for researchers and drug development professionals.

Core Synthetic Strategies: A Fork in the Road

The synthesis of this compound can be approached from two fundamentally different strategic directions, each defined by its primary starting material:

-